Methyl 2,3,4,6-tetra-O-acetyl-A-D-glucopyranoside

Catalog No.
S1483528
CAS No.
604-70-6
M.F
C15H22O10
M. Wt
362.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2,3,4,6-tetra-O-acetyl-A-D-glucopyranoside

CAS Number

604-70-6

Product Name

Methyl 2,3,4,6-tetra-O-acetyl-A-D-glucopyranoside

IUPAC Name

(3,4,5-triacetyloxy-6-methoxyoxan-2-yl)methyl acetate

Molecular Formula

C15H22O10

Molecular Weight

362.33 g/mol

InChI

InChI=1S/C15H22O10/c1-7(16)21-6-11-12(22-8(2)17)13(23-9(3)18)14(24-10(4)19)15(20-5)25-11/h11-15H,6H2,1-5H3

InChI Key

UYWUMFGDPBMNCA-UHFFFAOYSA-N

SMILES

CC(=O)OCC1C(C(C(C(O1)OC)OC(=O)C)OC(=O)C)OC(=O)C

Synonyms

Methyl α-D-Glucopyranoside Tetraacetate; NSC 20732;

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC)OC(=O)C)OC(=O)C)OC(=O)C

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC)OC(=O)C)OC(=O)C)OC(=O)C

Synthesis and Characterization:

alpha-D-Glucopyranoside methyl tetraacetate is a derivative of glucose, a simple sugar. It is synthesized by reacting alpha-D-glucopyranose with acetic anhydride in the presence of a catalyst. [] The resulting molecule has four acetyl groups attached to the hydroxyl groups of the glucose ring and a methyl group attached to the anomeric carbon. [] Techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are used to confirm the structure and purity of the synthesized product. []

Glycosyl Donor in Glycosylation Reactions:

Due to its good leaving group ability, alpha-D-glucopyranoside methyl tetraacetate can act as a glycosyl donor in glycosylation reactions. These reactions are essential for the synthesis of complex carbohydrates, including glycosides, which are molecules with biological importance. In a typical glycosylation reaction, alpha-D-glucopyranoside methyl tetraacetate reacts with an acceptor molecule, such as an alcohol, in the presence of a Lewis acid catalyst, forming a glycosidic bond between the two molecules. Researchers utilize alpha-D-glucopyranoside methyl tetraacetate for the synthesis of various glycosides due to its good reactivity and ease of handling.

Applications in Carbohydrate Chemistry:

alpha-D-Glucopyranoside methyl tetraacetate finds applications in various areas of carbohydrate chemistry research. It serves as a valuable starting material for the synthesis of complex carbohydrates, such as oligosaccharides, polysaccharides, and glycoconjugates. [, ] These complex carbohydrates play crucial roles in various biological processes, and their synthesis allows researchers to study their structure, function, and potential therapeutic applications. [, ]

Methyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside is a derivative of glucose characterized by the presence of four acetyl groups attached to the hydroxyl groups at positions 2, 3, 4, and 6 of the glucopyranose ring. This compound is notable for its structural stability and is often utilized in various

Alpha-D-glucopyranoside methyl tetraacetate does not have a known direct biological function. Its primary application lies in its use as a protected sugar intermediate. The acetyl groups serve as protecting groups, masking the hydroxyl functionalities of the glucose ring and allowing for selective modification at other positions of the molecule during organic synthesis []. Once the desired modifications are complete, the acetyl groups can be removed under specific conditions to regenerate the free hydroxyl groups of the underlying glucose unit [].

  • Deacetylation: This reaction can be achieved using basic or acidic conditions to yield the corresponding hydroxyl groups. For instance, treatment with sodium methoxide in methanol can selectively remove acetyl groups .
  • Glycosylation: The compound can act as a glycosyl donor in glycosylation reactions, where it reacts with various nucleophiles to form glycosidic bonds. This is particularly useful in synthesizing oligosaccharides .
  • Hydrazinolysis: The compound can react with hydrazine hydrate, leading to the formation of triacetates and providing insights into regioselective deacetylation processes .

Methyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside exhibits various biological activities:

  • Antimicrobial Properties: Some studies suggest that derivatives of this compound may possess antimicrobial activity against certain bacterial strains due to their ability to interact with microbial cell membranes.
  • Prebiotic Effects: The compound can serve as a prebiotic agent, promoting the growth of beneficial gut bacteria when metabolized by intestinal microbiota.

Several methods are employed to synthesize methyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside:

  • Acetylation of Methyl α-D-glucopyranoside: This method involves reacting methyl α-D-glucopyranoside with acetic anhydride in the presence of a catalyst such as pyridine. The reaction selectively introduces acetyl groups at the hydroxyl positions .
  • Use of Acetyl Chloride: Another approach utilizes acetyl chloride in an organic solvent like dichloromethane to achieve similar acetylation results under controlled conditions.
  • Selective Protection Strategies: Advanced synthetic methods may involve protecting specific hydroxyl groups before introducing acetyl groups to ensure regioselectivity during synthesis .

Methyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside finds applications in various fields:

  • Chemical Synthesis: It serves as an intermediate in the synthesis of more complex carbohydrates and glycosides.
  • Pharmaceutical Industry: Due to its biological properties, it is explored for potential therapeutic applications.
  • Food Industry: It may be used as a flavoring agent or sweetener in food products.

Research has indicated that methyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside interacts with various enzymes and proteins:

  • Enzymatic Hydrolysis: Studies show that this compound can be hydrolyzed by glycosidases, which helps understand enzyme specificity and mechanisms involved in carbohydrate metabolism.
  • Binding Studies: Interaction studies with receptors have been conducted to assess its potential role in modulating biological pathways.

Methyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside shares similarities with other acetylated glucopyranosides but has unique features that distinguish it:

Compound NameAcetyl GroupsAnomeric ConfigurationUnique Features
Methyl 2,3,4-Tri-O-acetyl-α-D-glucopyranoside3αFewer acetyl groups; different reactivity
Methyl 2-O-acetyl-α-D-glucopyranoside1αLimited protective capacity
Methyl 2,3-di-O-acetyl-α-D-glucopyranoside2αDifferent regioselectivity

The uniqueness of methyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside lies in its complete protection of multiple hydroxyl groups while retaining the ability to undergo selective deacetylation and participate in glycosidic bond formation.

XLogP3

0.6

Hydrogen Bond Acceptor Count

10

Exact Mass

362.12129689 g/mol

Monoisotopic Mass

362.12129689 g/mol

Heavy Atom Count

25

Other CAS

604-70-6

Dates

Modify: 2023-08-15

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